(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
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Overview
Description
(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione: is a complex organic compound characterized by its bromophenyl and methoxyphenyl groups attached to a piperazine ring, which is further linked to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 3-bromophenyl isothiocyanate with 4-methoxyphenyl isothiocyanate in the presence of a suitable catalyst, such as p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The methanethione group can be reduced to form a thiol derivative.
Substitution: : The methoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide .
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like hydrobromic acid or ammonium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Thiol derivatives.
Substitution: : Hydroxyl or amino derivatives.
Scientific Research Applications
(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione: can be compared to other similar compounds, such as (3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
List of Similar Compounds
(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
This compound
Properties
IUPAC Name |
[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS2/c1-23-17-7-5-14(6-8-17)18(24)21-9-11-22(12-10-21)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVODGOQHFVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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